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Compound of Interest

Compound Name: 2-(3,3-Difluorocyclobutyl)ethanol

Cat. No.: B1404837 Get Quote

In the landscape of contemporary medicinal chemistry, the incorporation of fluorinated motifs is

a well-established strategy for modulating the physicochemical and pharmacokinetic properties

of drug candidates. The 3,3-difluorocyclobutyl group, in particular, offers a rigid, three-

dimensional scaffold that can serve as a bioisostere for other common functionalities, while

imparting unique electronic and conformational effects. The subject of this guide, 2-(3,3-
difluorocyclobutyl)ethanol, is a valuable building block in this context, providing a

synthetically versatile handle for the introduction of this fluorinated moiety into larger molecules.

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 2-(3,3-difluorocyclobutyl)ethanol. Recognizing that this is a

specialized reagent for which extensive experimental data may not be publicly available, we

will also detail robust, field-proven experimental protocols for the determination of its key

physicochemical parameters. This dual approach ensures that this document serves not only

as a repository of current knowledge but also as a practical handbook for researchers and drug

development professionals.

Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and

fundamental identifiers. The molecular structure of 2-(3,3-difluorocyclobutyl)ethanol dictates

its reactivity, shape, and intermolecular interactions.
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Caption: 2D Chemical Structure of 2-(3,3-Difluorocyclobutyl)ethanol
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Table 1: Core Chemical Identifiers

Property Value Source

CAS Number 1056467-54-9 [1][2]

Molecular Formula C6H10F2O [1][2]

Molecular Weight 136.14 g/mol [1][2]

SMILES C1(CCO)CC(F)(F)C1 [3]

InChI
InChI=1S/C6H10F2O/c7-

6(8)3-5(4-6)1-2-9/h5,9H,1-4H2
[3]

InChIKey
GDHPGAARGJPJSC-

UHFFFAOYSA-N
[3]

Known and Predicted Physicochemical Properties
A comprehensive search of the available literature and chemical databases reveals that while

the fundamental identifiers of 2-(3,3-difluorocyclobutyl)ethanol are well-documented,

extensive experimental data on its physicochemical properties is sparse. This is not uncommon

for a specialized chemical building block. However, we can infer certain properties and

compare them to structurally similar compounds.

Table 2: Summary of Physicochemical Properties
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Property Experimental Value Predicted Value / Notes

Boiling Point Not available

Expected to be higher than its

lower homolog, (3,3-

difluorocyclobutyl)methanol

(130.9 °C at 760 mmHg), due

to increased molecular weight

and van der Waals forces.[4]

Melting Point Not available

Likely a low-melting solid or a

liquid at room temperature,

given its relatively low

molecular weight.

Solubility Not available

Expected to have moderate

solubility in polar organic

solvents (e.g., ethanol, THF,

ethyl acetate) and limited

solubility in water due to the

presence of the hydroxyl group

and the hydrophobic

hydrocarbon backbone. The

fluorine atoms may slightly

increase its solubility in some

organic solvents.

pKa Not available

The pKa of the hydroxyl group

is expected to be similar to that

of other primary alcohols, in

the range of 16-18.

LogP (Octanol-Water Partition

Coefficient)
Not available

A calculated LogP would likely

be in the range of 1.0 to 2.0,

indicating a moderate degree

of lipophilicity. This is a critical

parameter in drug design,

influencing membrane

permeability and solubility.[5]
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Spectroscopic Data: Confirming Identity and Purity
Spectroscopic methods are indispensable for the structural elucidation and purity assessment

of organic molecules.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and connectivity of hydrogen

atoms in a molecule. A known ¹H NMR spectrum for 2-(3,3-difluorocyclobutyl)ethanol is
available.[3]

Interpreting the Spectrum:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent.

Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet, due to coupling with the

adjacent methylene group.

Methylene Protons in the Ethyl Chain (-CH₂-CH₂OH): A multiplet, due to coupling with the

adjacent methylene and the cyclobutyl methine proton.

Cyclobutyl Methine Proton (-CH-): A multiplet, due to coupling with the adjacent cyclobutyl

methylene protons and the ethyl chain methylene protons.

Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets, due to geminal and vicinal

coupling, as well as coupling to the fluorine atoms.

Experimental Protocols for Physicochemical
Characterization
For drug development professionals, the ability to experimentally determine the

physicochemical properties of a novel compound is crucial.[6][7] The following section outlines

standard, reliable protocols for characterizing a molecule like 2-(3,3-
difluorocyclobutyl)ethanol.

Workflow for Comprehensive Physicochemical Profiling
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Initial Characterization

Partition and Distribution

Thermal and Physical Properties

Purity Assessment (NMR, LC-MS)

Kinetic Solubility Screening

LogP Determination (Shake-Flask or HPLC)

pKa Determination (Potentiometric or Spectrophotometric)

Melting Point (DSC)

Boiling Point (Micro-distillation)

Click to download full resolution via product page

Caption: Experimental workflow for physicochemical characterization.

Determination of Octanol-Water Partition Coefficient
(LogP)
The LogP is a measure of a compound's lipophilicity and is a key determinant of its

pharmacokinetic properties.[5]
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Methodology: Shake-Flask Method (OECD Guideline 107)

Preparation of Solutions:

Prepare a stock solution of 2-(3,3-difluorocyclobutyl)ethanol in n-octanol.

Ensure both n-octanol and water are mutually saturated by stirring them together for 24

hours, followed by separation.

Partitioning:

In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock

solution with a known volume of water.

Shake the tube vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).

Phase Separation:

Centrifuge the mixture to ensure complete separation of the two phases.

Quantification:

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

Determine the concentration of the analyte in each phase using a suitable analytical

technique (e.g., GC-MS or HPLC-UV).

Calculation:

LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for

LogP determination due to its direct measurement of partitioning. Mutual saturation of the

solvents is critical to prevent volume changes during the experiment, ensuring the accuracy of

the final concentration measurements.

Determination of Aqueous Solubility
Solubility is a critical factor for oral bioavailability and formulation development.
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Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)

Sample Preparation:

Add an excess amount of 2-(3,3-difluorocyclobutyl)ethanol to a known volume of

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

Equilibration:

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to

ensure equilibrium is reached. The presence of undissolved solid should be visible.

Separation:

Filter the suspension through a low-binding 0.22 µm filter to remove the undissolved solid.

Quantification:

Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS/MS method to determine

the concentration of the dissolved compound.

Validation:

The experiment should be repeated at different time points (e.g., 24, 48, and 72 hours) to

confirm that a true equilibrium has been established.

Expertise & Experience: It is crucial to use a buffer system relevant to the intended biological

application (e.g., pH 7.4 for physiological conditions). Visual confirmation of undissolved solid

at the end of the experiment is a key self-validating step to ensure that the solution was indeed

saturated.

Determination of pKa
While 2-(3,3-difluorocyclobutyl)ethanol itself is not ionizable in the typical biological pH

range, this protocol is vital for derivatives that may incorporate acidic or basic functional

groups.

Methodology: Potentiometric Titration
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Solution Preparation:

Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g.,

methanol/water or DMSO/water) to ensure sufficient solubility.

Titration:

Use an auto-titrator to perform a precise acid-base titration. For an acidic compound,

titrate with a standardized solution of NaOH. For a basic compound, titrate with

standardized HCl.

Record the pH of the solution after each addition of the titrant.

Data Analysis:

Plot the pH versus the volume of titrant added.

The pKa is the pH at which the compound is 50% ionized, which corresponds to the

midpoint of the titration curve.

Authoritative Grounding: This method directly measures the change in protonation state as a

function of pH, providing a highly accurate and reliable pKa value. The choice of co-solvent is

important and may slightly alter the apparent pKa; therefore, it should always be reported.

Conclusion and Future Directions
2-(3,3-Difluorocyclobutyl)ethanol represents a valuable, yet under-characterized, building

block for medicinal chemistry. Its core structure is defined, and its identity can be confirmed by

standard spectroscopic techniques. However, a comprehensive, publicly available dataset of its

key physicochemical properties is lacking. This guide provides not only the available

information but also a robust framework of experimental protocols for researchers to generate

these critical data points. The systematic characterization of such building blocks is essential

for advancing drug discovery programs, enabling more accurate predictions of ADME

properties and facilitating the rational design of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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